![molecular formula C8H8ClN5O2 B1307977 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide CAS No. 876717-51-0](/img/structure/B1307977.png)

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

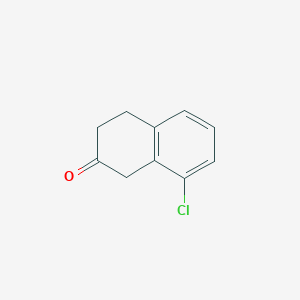

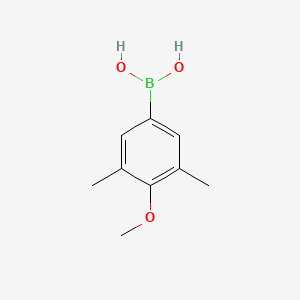

“2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide” is a chemical compound with the molecular formula C8H8ClN5O2 . It has a molecular weight of 241.64 . This compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClN5O2/c1-4-6(13-5(15)2-9)7(16)14-8(12-4)10-3-11-14/h3,6H,1-2H2,(H,13,15)(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.64 . More specific properties like melting point, boiling point, etc., are not available in the retrieved resources.科学的研究の応用

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes are studied for their potential catalytic properties and applications in industrial chemical reactions .

Dihydroorotate Dehydrogenase Inhibitors

It acts as an inhibitor for dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine synthesis pathway. This inhibition has shown antimalarial activity, providing a potential pathway for developing new antimalarial drugs .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is used in the Vilsmeier reaction, which is a form of chemical reaction that modifies the structure of carbocycles and heterocycles. This is significant in the synthesis of various organic compounds with potential pharmaceutical applications .

Binding to HIV TAR RNA

Research investigations have explored the pharmacological activity of this compound due to its binding to HIV TAR RNA. This interaction could lead to new treatments for HIV by interfering with the virus’s replication process .

Anti-tumor Activities

A series of derivatives of this compound have been synthesized and evaluated for their in vitro anti-tumor activities. These studies are crucial for developing new cancer therapies .

Medicinal Chemistry Bio-isostere

The [1,2,4]triazolo[1,5-a]pyrimidine nucleus, part of this compound’s structure, is considered a bio-isostere for purines and other molecular structures in medicinal chemistry. This makes it valuable for drug design and discovery processes .

作用機序

Target of Action

Related compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S transition. This prevents the cells from proliferating, which can be particularly beneficial in the treatment of cancers where uncontrolled cell proliferation is a key characteristic .

特性

IUPAC Name |

2-chloro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5O2/c1-4-6(13-5(15)2-9)7(16)14-8(12-4)10-3-11-14/h3H,2H2,1H3,(H,13,15)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGHHTQHRSWXPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1307913.png)

![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)

![(Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307927.png)

![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)

![5-[(Z)-(4-methoxyphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1307934.png)